![molecular formula C13H13NO B1587150 4-[Amino(phenyl)methyl]phenol CAS No. 81123-45-7](/img/structure/B1587150.png)

4-[Amino(phenyl)methyl]phenol

Übersicht

Beschreibung

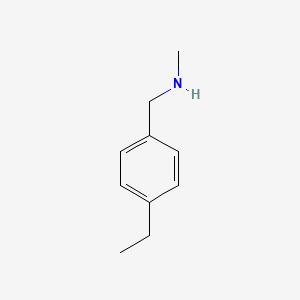

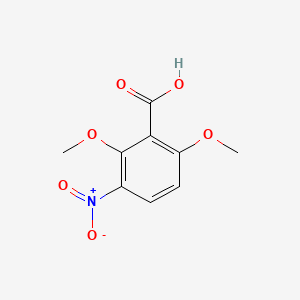

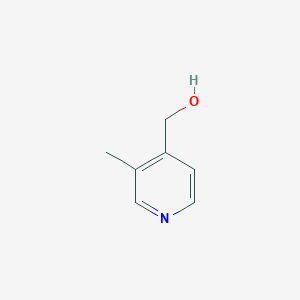

4-[Amino(phenyl)methyl]phenol is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is also known as 4-aminobenzylphenol or 4-(phenylamino)methyl)phenol. This compound has a molecular formula of C13H13NO and a molecular weight of 199.25 g/mol.

Wissenschaftliche Forschungsanwendungen

Antioxidant and Therapeutic Roles

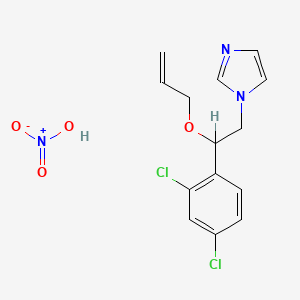

Phenolic compounds, including derivatives of 4-[Amino(phenyl)methyl]phenol, have been recognized for their extensive practical, biological, and pharmacological effects. Chlorogenic Acid (CGA), a phenolic compound, exemplifies this by offering antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and even acting as a central nervous system (CNS) stimulator. CGA's ability to modulate lipid and glucose metabolism makes it a potential agent for treating metabolic disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. Its hepatoprotective effects and hypocholesterolemic influence highlight the therapeutic potential of phenolic compounds in medical research and food safety applications (Naveed et al., 2018).

Chemosensors and Analytical Applications

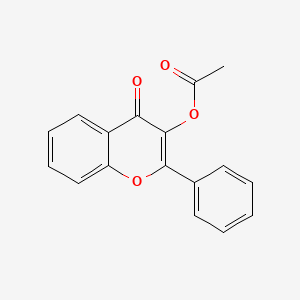

4-Methyl-2,6-diformylphenol (DFP), a related phenolic compound, has been crucial in developing chemosensors for detecting various analytes, including metal ions, anions, and neutral molecules. This illustrates the significance of phenolic derivatives in analytical chemistry for environmental monitoring, food safety, and medical diagnostics. The high selectivity and sensitivity of DFP-based chemosensors underscore the potential of phenolic compounds in developing sophisticated detection systems (Roy, 2021).

Interaction with Proteins and Nutrients

The interaction between phenolic compounds and proteins affects the structure, functionality, and nutritional properties of both compounds. This interaction is influenced by various factors such as temperature, pH, protein type, and the structure of phenolic compounds. Understanding these interactions is vital for improving food processes and maximizing health benefits to consumers, offering insights into developing functional foods and dietary supplements with optimized nutritional and functional properties (Ozdal et al., 2013).

Environmental and Toxicological Studies

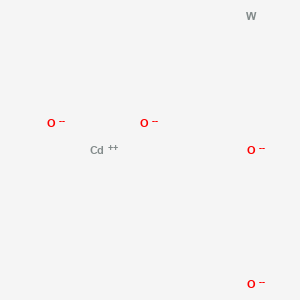

Phenolic compounds' environmental behavior, human exposure, and toxicity have been a focus of recent studies. Synthetic phenolic antioxidants, for example, are widely used in industrial and consumer products to extend shelf life but raise concerns about environmental pollution and human health risks. Understanding the occurrence, exposure pathways, and toxicity of these compounds is crucial for assessing environmental risks and developing safer alternatives (Liu & Mabury, 2020).

Eigenschaften

IUPAC Name |

4-[amino(phenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORXTEGDLMCGFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407030 | |

| Record name | 4-[amino(phenyl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Amino(phenyl)methyl]phenol | |

CAS RN |

81123-45-7 | |

| Record name | 4-[amino(phenyl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

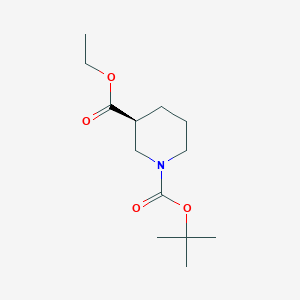

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

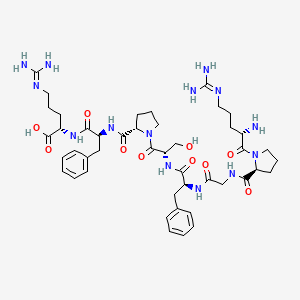

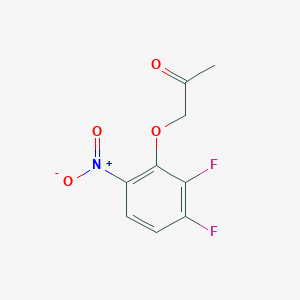

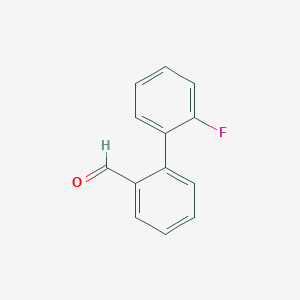

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2'-Chloro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1587068.png)

![Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1587070.png)

![1,2-Dimethoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B1587075.png)